Calculated LogP: Dihalogenated Target vs. Mono-Chloro Analog — A 0.14-Unit Lipophilicity Differential
The target compound 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde exhibits a calculated LogP of 3.96, compared with LogP 3.82 for the mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde (CAS 153850-83-0), representing a ΔLogP of +0.14 . Both values are computationally derived (Chemscene and Chem960 platforms, respectively) and represent the most widely available comparative LogP data for these compounds. The directionality is notable: addition of the electronegative 5-fluoro substituent increases rather than decreases LogP, likely reflecting the specific substitution geometry where fluorine is positioned para to the aldehyde on the formyl-bearing ring, reducing overall hydrogen-bonding capacity with surrounding water while only modestly increasing polarity . This lipophilicity increment has implications for chromatographic retention, membrane partitioning in cell-based assays, and metabolic stability predictions in drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.96 (Chemscene computational prediction) |
| Comparator Or Baseline | 4'-Chloro-[1,1'-biphenyl]-2-carbaldehyde (CAS 153850-83-0): LogP = 3.82 (Chem960) |
| Quantified Difference | ΔLogP = +0.14 (target more lipophilic than mono-chloro analog) |
| Conditions | Computational prediction; different software platforms used for target vs. comparator — values should be considered directional rather than absolute |
Why This Matters
A LogP difference of 0.14 units, while modest, is within the range known to affect Caco-2 permeability and plasma protein binding in lead optimization; procurement of the correct analog ensures physicochemical consistency across SAR datasets.
